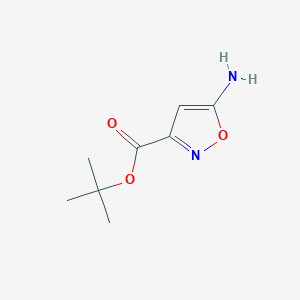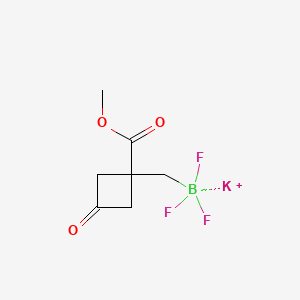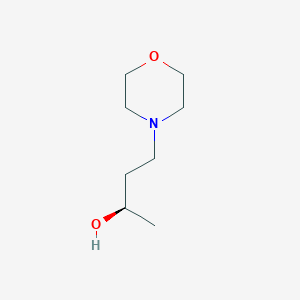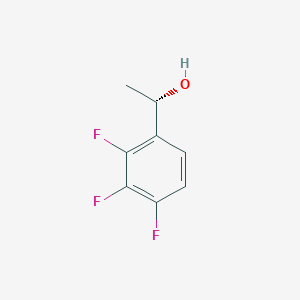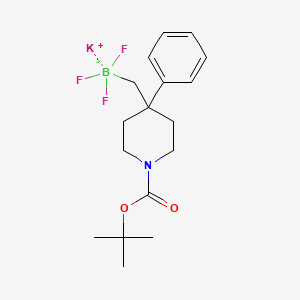
Potassium ((1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Boronate Ester: The protected piperidine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the boronate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site.
Oxidation and Reduction: The phenyl group and the piperidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include oxidized or reduced forms of the phenyl group or the piperidine ring.
科学的研究の応用
Potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-4-phenylpiperidin-4-yl}methyl)trifluoroboranuide involves its ability to form stable boronate esters, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with nucleophiles and electrophiles in the reaction environment .
類似化合物との比較
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: A similar compound with a piperidine ring but without the phenyl group.
特性
分子式 |
C17H24BF3KNO2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]methyl]boranuide |
InChI |
InChI=1S/C17H24BF3NO2.K/c1-16(2,3)24-15(23)22-11-9-17(10-12-22,13-18(19,20)21)14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;/q-1;+1 |
InChIキー |
UNIPAMYFAFFZEO-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
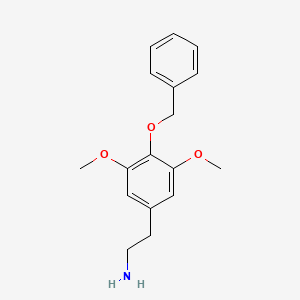

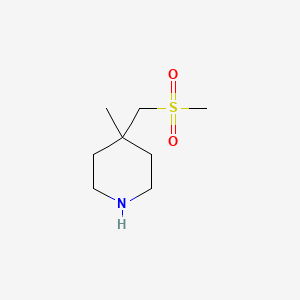
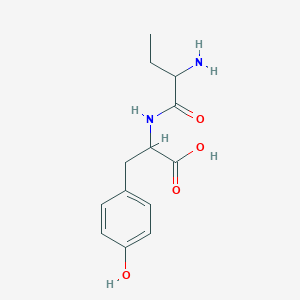

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
